1-Ethyl-4-[(5-nitrofuran-2-yl)methyl]piperazine
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Overview
Description
1-Ethyl-4-[(5-nitrofuran-2-yl)methyl]piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential antibacterial properties. The compound features a piperazine ring substituted with an ethyl group and a nitrofuran moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[(5-nitrofuran-2-yl)methyl]piperazine typically involves the reaction of 1-ethylpiperazine with 5-nitrofuran-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[(5-nitrofuran-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurantoin analogs.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitrofurantoin analogs.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial properties against a range of bacterial strains.
Medicine: Potential use as an antibacterial agent in the treatment of infections.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The antibacterial activity of 1-Ethyl-4-[(5-nitrofuran-2-yl)methyl]piperazine is primarily due to the nitrofuran moiety. The compound undergoes reduction within bacterial cells to form reactive intermediates that can damage bacterial DNA and other cellular components. This leads to the inhibition of bacterial growth and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known antibacterial agent with a similar nitrofuran moiety.
Furazolidone: Another nitrofuran derivative with antibacterial properties.
Nitrofurazone: Used as a topical antibacterial agent
Uniqueness
1-Ethyl-4-[(5-nitrofuran-2-yl)methyl]piperazine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other nitrofuran derivatives. Its piperazine ring also allows for further functionalization, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-ethyl-4-[(5-nitrofuran-2-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-2-12-5-7-13(8-6-12)9-10-3-4-11(17-10)14(15)16/h3-4H,2,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFIFYPLKBQDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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